(2-Butylcyclopropylidene)acetic acid
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Overview
Description
(2-Butylcyclopropylidene)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropylidene ring substituted with a butyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylcyclopropylidene)acetic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. For example, a Grignard reagent can be used to form the cyclopropylidene ring, which is then subjected to oxidation and subsequent carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Butylcyclopropylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives .
Scientific Research Applications
(2-Butylcyclopropylidene)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of (2-Butylcyclopropylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Butylcyclopropylidene)acetic acid include other cyclopropylidene derivatives and carboxylic acids, such as:
- Cyclopropylideneacetic acid
- Butylcyclopropane carboxylic acid
- Cyclopropylacetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a butyl-substituted cyclopropylidene ring and an acetic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89879-27-6 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-butylcyclopropylidene)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-7-5-8(7)6-9(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
RGHQWOSXIWZXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1=CC(=O)O |
Origin of Product |
United States |
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